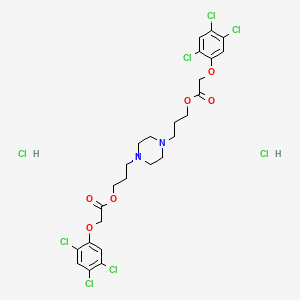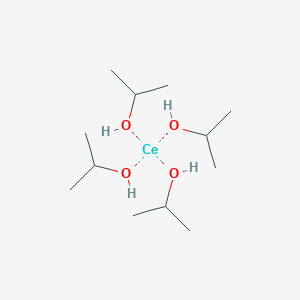
Cerium(IV) isopropoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cerium(IV) isopropoxide, also known as cerium(IV) tetra(isopropoxide), is a chemical compound with the molecular formula C₁₂H₂₈CeO₄. It is a yellow powder that is used primarily as a catalyst in various chemical reactions. The compound is known for its ability to form diketonates, which hydrolyze to cerium dioxide (CeO₂) particles .
準備方法
Synthetic Routes and Reaction Conditions: Cerium(IV) isopropoxide can be synthesized through the reaction of cerium(IV) chloride with isopropanol. The reaction typically occurs under an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of cerium(IV) chloride in isopropanol.
- Heating the mixture to reflux.
- Removal of the solvent under reduced pressure to obtain the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is often purified through recrystallization or distillation techniques .
化学反応の分析
Types of Reactions: Cerium(IV) isopropoxide undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to cerium(III) compounds under specific conditions.
Substitution: It participates in substitution reactions where the isopropoxide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ligands like acetylacetone can replace the isopropoxide groups.
Major Products:
Oxidation: Cerium dioxide (CeO₂) particles.
Reduction: Cerium(III) isopropoxide.
Substitution: Various cerium complexes depending on the substituent ligands
科学的研究の応用
Cerium(IV) isopropoxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in diastereoselective pinacol couplings and other organic transformations.
Biology: It is explored for its potential in biological imaging and as a contrast agent.
Medicine: Research is ongoing into its use in drug delivery systems and as an antioxidant.
Industry: It is used in the production of cerium dioxide nanoparticles, which have applications in fuel cells, catalysis, and UV filters
作用機序
The mechanism by which cerium(IV) isopropoxide exerts its effects involves the formation of intermediate complexes. These complexes facilitate electron transfer processes, making the compound an effective catalyst. The molecular targets include organic substrates that undergo oxidation or reduction reactions. The pathways involved often include the formation of cerium-oxygen bonds, which are crucial for the catalytic activity .
類似化合物との比較
Cerium(IV) oxide (CeO₂): A common oxidation product of cerium(IV) isopropoxide, used in catalysis and as a UV filter.
Cerium(III) isopropoxide: A reduced form of this compound, used in similar catalytic applications.
Cerium(IV) orthophosphates: Used in ion-exchange and catalysis, but with different reactivity and applications compared to this compound
Uniqueness: this compound is unique due to its high reactivity and ability to form stable diketonates, which hydrolyze to cerium dioxide particles. This property makes it particularly valuable in applications requiring precise control over particle size and composition .
特性
分子式 |
C12H32CeO4 |
|---|---|
分子量 |
380.50 g/mol |
IUPAC名 |
cerium;propan-2-ol |
InChI |
InChI=1S/4C3H8O.Ce/c4*1-3(2)4;/h4*3-4H,1-2H3; |
InChIキー |
BXSSQHCSSBJNIT-UHFFFAOYSA-N |
正規SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Ce] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride](/img/structure/B13785480.png)
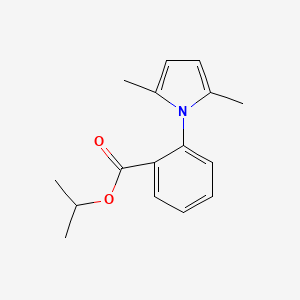
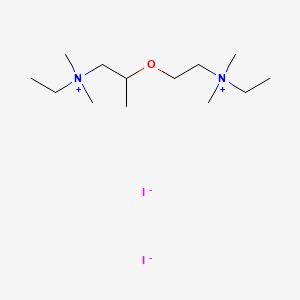
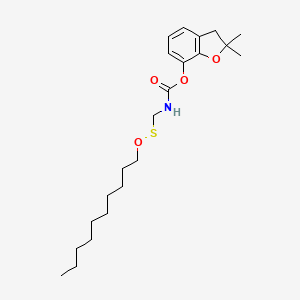
![hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate](/img/structure/B13785512.png)
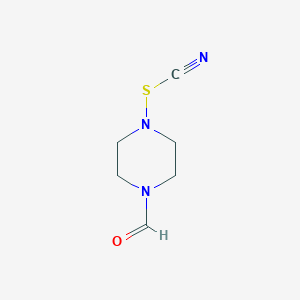
![(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13785521.png)
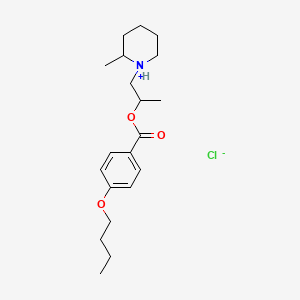
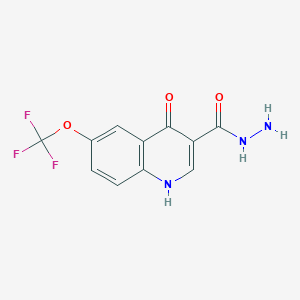

![6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene](/img/structure/B13785549.png)

